1-Naphthalenesulfonic acid, 8-hydroxy-

描述

Historical Context of Naphthalene (B1677914) Sulfonic Acid Derivatives in Scientific Inquiry

The story of naphthalene sulfonic acid derivatives begins with the isolation of naphthalene from coal tar in the early 19th century. The subsequent development of sulfonation techniques, a process of attaching a sulfonic acid group (-SO3H) to the naphthalene ring, opened up a new chapter in synthetic organic chemistry. Initially, the primary driver for research into these compounds was the burgeoning dye industry. The introduction of the sulfonic acid group rendered the water-insoluble naphthalene derivatives soluble, a crucial property for textile dyeing.

Early academic inquiry into naphthalene sulfonic acids was closely intertwined with their industrial applications. Chemists in the late 19th and early 20th centuries meticulously studied the conditions of sulfonation, discovering that reaction temperature and the concentration of sulfuric acid could influence the position of the sulfonic acid group on the naphthalene ring, leading to different isomers with distinct properties. This foundational research into the reactivity and isomerism of naphthalene sulfonic acids not only fueled the development of a vast array of synthetic dyes but also contributed significantly to the fundamental understanding of electrophilic aromatic substitution reactions. The investigation into the relationship between the structure of these molecules and their color was a precursor to modern structure-property relationship studies. The sulfonation of naphthalene is a classic example of a reaction where kinetic and thermodynamic control lead to different products; at lower temperatures, the alpha-sulfonic acid is favored (kinetic product), while at higher temperatures, the beta-sulfonic acid predominates (thermodynamic product). acs.orgquora.com

Significance of 1-Naphthalenesulfonic Acid, 8-Hydroxy- in Contemporary Chemical and Biological Research

While the broader family of naphthalene sulfonic acids has a rich history, 1-Naphthalenesulfonic acid, 8-hydroxy- has carved its own niche in contemporary research, primarily as a precursor to and a subject of study in the realm of fluorescent probes. Its most notable derivative is 8-Anilino-1-naphthalenesulfonic acid (ANS), a molecule renowned for its sensitivity to the polarity of its environment. nih.govacs.org This property has made ANS an invaluable tool in biochemistry and biophysics for probing the hydrophobic regions of proteins and membranes.

The significance of 1-Naphthalenesulfonic acid, 8-hydroxy- itself stems from its intrinsic chemical properties and its role as a key building block. Research into the synthesis of ANS and its derivatives often involves 1-Naphthalenesulfonic acid, 8-hydroxy- as an intermediate or, sometimes, as a side product, prompting further investigation into its own reactivity and potential applications. acs.org

In contemporary chemical research, studies involving 1-Naphthalenesulfonic acid, 8-hydroxy- and its derivatives contribute to the development of new analytical methods. For instance, the fluorescent properties of these compounds are harnessed to create sensitive probes for detecting specific analytes or for studying molecular interactions. researchgate.netmdpi.com In biological research, the ability of these molecules to bind to biomacromolecules like proteins allows scientists to investigate protein folding, conformational changes, and ligand binding events. researchgate.netsigmaaldrich.com The study of how these small molecules interact with biological systems provides insights into fundamental biological processes and can aid in the design of new therapeutic agents.

The following tables summarize some of the key properties and research applications of 1-Naphthalenesulfonic acid, 8-hydroxy- and its prominent derivative, ANS.

Table 1: Physicochemical Properties of Naphthalene Sulfonic Acid Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

|---|---|---|---|

| 1-Naphthalenesulfonic acid | C₁₀H₈O₃S | 208.23 | White solid |

| Naphthalene-2-sulfonic acid | C₁₀H₈O₃S | 208.23 | White solid |

| 1-Naphthalenesulfonic acid, 8-hydroxy- | C₁₀H₈O₄S | 224.23 | Not specified |

Table 2: Research Applications and Findings for 8-Anilino-1-naphthalenesulfonic acid (ANS)

| Research Area | Application of ANS | Key Findings |

|---|---|---|

| Protein Folding and Conformation | Fluorescent probe for hydrophobic sites | ANS fluorescence increases significantly upon binding to exposed hydrophobic regions of proteins, allowing the study of folding intermediates and conformational changes. researchgate.netsigmaaldrich.com |

| Membrane Studies | Probe for membrane polarity and integrity | The fluorescence of ANS is sensitive to the lipid environment, providing information on membrane structure and dynamics. |

| Ligand Binding Assays | Reporter of binding events | Displacement of ANS from a protein's hydrophobic pocket by a ligand can be monitored by a decrease in fluorescence, enabling the determination of binding affinities. |

| Drug-Protein Interactions | Characterization of drug binding sites | Used to study the interaction of drugs with serum albumins and other carrier proteins. |

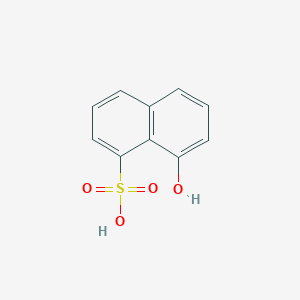

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6,11H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLBZGGKAUXTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059449 | |

| Record name | 1-Naphthalenesulfonic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-22-6 | |

| Record name | 1-Naphthol-8-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthol-8-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthol-8-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 8-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxynaphthalenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursors in 1 Naphthalenesulfonic Acid, 8 Hydroxy Research

Established Synthetic Pathways for 1-Naphthalenesulfonic acid, 8-hydroxy-

The principal method for the synthesis of 1-Naphthalenesulfonic acid, 8-hydroxy- involves the direct sulfonation of 1-naphthol (B170400). This electrophilic aromatic substitution reaction is highly sensitive to reaction conditions, which dictate the isomeric composition of the product mixture. The position of the sulfonic acid group on the naphthalene (B1677914) ring is influenced by factors such as the sulfonating agent, reaction temperature, and solvent.

During the sulfonation of 1-naphthol with sulfur trioxide, a mixture of 2- and 4-sulfonic acids is typically formed. Increasing the reaction temperature tends to favor the formation of the 2-sulfonic acid isomer. researchgate.net When a larger excess of sulfur trioxide is used, further sulfonation can occur, leading to di-sulfonated products. researchgate.net The formation of 1-Naphthalenesulfonic acid, 8-hydroxy- is one of several possibilities in the complex sulfonation landscape of 1-naphthol, and achieving high selectivity for this specific isomer requires careful control of the reaction parameters. While detailed, specific industrial protocols are often proprietary, the fundamental chemistry relies on the manipulation of these conditions to favor sulfonation at the 8-position of the 1-naphthol molecule.

Investigation of Alternative and Green Synthesis Approaches for 1-Naphthalenesulfonic acid, 8-hydroxy- Derivatives

In the quest for more sustainable chemical manufacturing, researchers have been investigating alternative synthetic routes to naphthalenesulfonic acid derivatives. These efforts are largely focused on reducing the use of harsh reagents and improving reaction efficiency.

Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling for Derivatives

A significant advancement in the synthesis of 8-anilino-1-naphthalenesulfonic acid (ANS) derivatives, which are structurally related to 1-Naphthalenesulfonic acid, 8-hydroxy-, is the development of a microwave-assisted copper(0)-catalyzed Ullmann coupling reaction. nih.gov This method provides a more efficient and milder alternative to traditional syntheses, which often require harsh conditions and result in low yields. nih.gov

The reaction typically involves the coupling of 8-chloro-1-naphthalenesulfonic acid with a substituted amine in the presence of a copper catalyst under microwave irradiation. nih.gov This approach has been shown to produce ANS derivatives in yields of up to 74%. nih.gov Optimization of this reaction has involved screening various copper catalysts (CuI, CuCl, and Cu(0)), with elemental copper (Cu(0)) providing the best yields. The optimal temperature for the microwave-assisted reaction has been identified as 100°C. acs.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 8-chloro-1-naphthalenesulfonic acid | Aniline | Copper(0) | Aqueous Phosphate (B84403) Buffer | 100 | 1 | 63 |

| 8-chloro-1-naphthalenesulfonic acid | Substituted Amines | Copper(0) | Aqueous Phosphate Buffer | 100 | 1-3 | Up to 74 |

Biocatalytic Transformations of Related Naphthalene Sulfonic Acids

Biocatalysis is emerging as a powerful tool for the synthesis of complex organic molecules under mild and environmentally friendly conditions. While specific biocatalytic methods for the direct synthesis of 1-Naphthalenesulfonic acid, 8-hydroxy- are not yet well-established, research into the biotransformation of related compounds is paving the way for future developments. For instance, whole-cell biocatalysis has been successfully employed for the oxidation of naphthalene to 1-naphthol, a precursor for 1-Naphthalenesulfonic acid, 8-hydroxy-. This process utilizes microorganisms to carry out the oxidation reaction, offering a greener alternative to traditional chemical oxidation methods.

Role of 1-Naphthalenesulfonic acid, 8-hydroxy- as a Synthetic Intermediate

1-Naphthalenesulfonic acid, 8-hydroxy- and its derivatives are valuable intermediates in the synthesis of a variety of organic compounds, most notably azo dyes. ontosight.aiontosight.ai The presence of both a hydroxyl and a sulfonic acid group on the naphthalene ring system provides reactive sites for further chemical transformations.

The hydroxyl group can be readily converted into other functional groups, and the sulfonic acid group enhances water solubility, a desirable property for many dye applications. For example, 8-Hydroxynaphthalene-1-sulfonamide, a derivative of 1-Naphthalenesulfonic acid, 8-hydroxy-, is a known intermediate in the synthesis of Acid Blue 158:1. dyestuffintermediates.com Furthermore, the core structure of 1-Naphthalenesulfonic acid, 8-hydroxy- is found within more complex azo dyes, such as 1-Naphthalenesulfonic acid, 3-((4'-((2-amino-8-hydroxy-6-sulfo-1-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, disodium (B8443419) salt, highlighting its role as a foundational building block in the dye industry. ontosight.ai

Analysis of Side Products and Reaction Optimization in 1-Naphthalenesulfonic acid, 8-hydroxy- Derivatives Synthesis

In the sulfonation of 1-naphthol, the primary side products are isomeric monosulfonic acids, as well as di- and tri-sulfonated naphthalenes. google.com The ratio of these products is highly dependent on the reaction conditions. For instance, in the sulfonation of 1-naphthol with sulfur trioxide, the 2- and 4-sulfonic acid isomers are the main products. researchgate.net

Interestingly, in the microwave-assisted copper(0)-catalyzed Ullmann coupling for the synthesis of 8-anilino-1-naphthalenesulfonic acid derivatives from 8-chloro-1-naphthalenesulfonic acid, 1-Naphthalenesulfonic acid, 8-hydroxy- has been identified as a major side product. nih.govacs.org This occurs due to the displacement of the 8-chloro group by a hydroxyl group from the aqueous solvent. nih.govacs.org

The optimization of these reactions involves a systematic investigation of various parameters to maximize the yield of the desired product while minimizing the formation of side products. For the Ullmann coupling reaction, this has included the screening of different copper catalysts and the fine-tuning of the reaction temperature and duration. acs.orgacs.org

| Reaction | Desired Product | Major Side Products | Reference |

|---|---|---|---|

| Sulfonation of 1-naphthol | 1-Naphthalenesulfonic acid, 8-hydroxy- | Isomeric monosulfonic acids (2- and 4-), di- and tri-sulfonated naphthalenes | researchgate.netgoogle.com |

| Microwave-Assisted Ullmann Coupling of 8-chloro-1-naphthalenesulfonic acid and aniline | 8-anilino-1-naphthalenesulfonic acid | 1-Naphthalenesulfonic acid, 8-hydroxy- | nih.govacs.org |

Advanced Spectroscopic and Computational Investigations of 1 Naphthalenesulfonic Acid, 8 Hydroxy

Spectroscopic Characterization Techniques for 1-Naphthalenesulfonic Acid, 8-Hydroxy- and its Derivatives

Spectroscopic techniques are fundamental to understanding the molecular structure and behavior of 1-Naphthalenesulfonic acid, 8-hydroxy-. These methods probe the interaction of the molecule with electromagnetic radiation to reveal detailed information about its atomic arrangement and electron distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-Naphthalenesulfonic acid, 8-hydroxy-. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR can map the connectivity and chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for each of the aromatic protons on the naphthalene (B1677914) ring, as well as for the protons of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups. The chemical shift (δ, in ppm) of each proton provides insight into its local electronic environment. For instance, the proximity to electronegative oxygen and sulfur atoms would cause characteristic downfield shifts. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would reveal their connectivity, allowing for unambiguous assignment of protons on the bicyclic ring system.

Absorption and Emission Spectroscopy Studies

Absorption and emission spectroscopy techniques, such as UV-Visible and fluorescence spectroscopy, are used to study the electronic transitions within 1-Naphthalenesulfonic acid, 8-hydroxy-. These methods provide information about the molecule's conjugation and its interaction with light.

UV-Visible absorption spectroscopy measures the wavelengths of light absorbed by the molecule as it transitions from its ground electronic state to an excited state. For 1-Naphthalenesulfonic acid, 8-hydroxy-, the naphthalene ring system constitutes a chromophore that is expected to exhibit strong absorption bands in the ultraviolet region, likely due to π-π* transitions. The positions and intensities of these absorption maxima (λmax) are sensitive to the molecular structure and solvent environment.

Fluorescence spectroscopy involves exciting the molecule to a higher electronic state and measuring the light it emits upon returning to the ground state. Many naphthalene derivatives are known to be fluorescent. The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence provide valuable information about the structure of the excited state and the pathways for non-radiative decay. The fluorescence of such compounds is often highly sensitive to the polarity of the local environment.

Computational Chemistry Approaches for 1-Naphthalenesulfonic Acid, 8-Hydroxy-

Computational chemistry offers powerful predictive tools that complement experimental data, providing deep insights into the properties of 1-Naphthalenesulfonic acid, 8-hydroxy- at an atomic level.

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of molecules with high accuracy. For 1-Naphthalenesulfonic acid, 8-hydroxy-, DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, and bond angles. tandfonline.com

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. tandfonline.com A smaller gap generally suggests higher reactivity and lower excitation energy. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). tandfonline.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like 1-Naphthalenesulfonic acid, 8-hydroxy-, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the C-S and C-O single bonds. By simulating the molecule's behavior in different environments, such as in various solvents, MD can provide insights into its solvation dynamics and intermolecular interactions. Such simulations have been effectively applied to study ligand-protein interactions for related compounds, demonstrating how the molecule behaves in complex biological systems. tandfonline.com

Prediction of Spectral Properties via Computational Models

Computational models are increasingly used to predict spectroscopic properties, which can aid in the interpretation of experimental data or provide data when experiments are unavailable.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. By simulating the electronic transitions, TD-DFT can predict the UV-Visible absorption wavelengths (λmax) and their corresponding intensities for 1-Naphthalenesulfonic acid, 8-hydroxy-, offering a theoretical counterpart to experimental absorption spectroscopy. tandfonline.com As previously mentioned, the GIAO method is a well-established computational approach for predicting NMR chemical shifts with a high degree of accuracy, providing a valuable tool for structural elucidation in the absence of experimental spectra. tandfonline.com

Predicted Physicochemical Properties

While extensive experimental data is limited, various physical and chemical properties of 1-Naphthalenesulfonic acid, 8-hydroxy- have been predicted through computational models.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈O₄S |

| Molecular Weight | 224.23 g/mol |

| Polar Surface Area | 83 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Index of Refraction | 1.703 |

| Molar Refractivity | 56.18 cm³ |

| Molar Volume | 144.7 cm³ |

| Data sourced from computational predictions. guidechem.com |

Structure-Activity Relationship (SAR) Studies of 1-Naphthalenesulfonic Acid, 8-Hydroxy- Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. For derivatives of 1-Naphthalenesulfonic acid, 8-hydroxy-, SAR investigations explore how modifications to the naphthalene core, the hydroxyl group, the sulfonic acid group, or the addition of other substituents affect their function. These studies are crucial for optimizing lead compounds to enhance desired activities, be it for therapeutic applications or as molecular probes.

A key strategy in the SAR of naphthalenesulfonic acid derivatives involves the synthesis of symmetric bis(naphthalenesulfonic acid) compounds to evaluate their potential as antiviral agents. nih.gov Research in this area has focused on the influence of the spacer connecting the two naphthalene moieties and substitutions on the naphthalene ring system itself. nih.gov

In one such study, symmetric derivatives of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid were synthesized and tested for their anti-HIV-1 activity. nih.gov The nature of the spacer linking the two naphthalene units was found to be a critical determinant of potency. Flexible polymethylene chains of varying lengths were investigated, revealing a clear correlation between spacer length and antiviral efficacy. nih.gov

The most potent anti-HIV-1 activity was observed with derivatives containing a hexamethylene or an octamethylene spacer. nih.gov Specifically, the hexamethylene spacer analog demonstrated a superior in vitro therapeutic index of over 120 and was the most potent derivative in assays measuring the inhibition of HIV-1-induced cytopathogenicity in both laboratory and clinical strains. nih.gov Shortening the spacer length was generally beneficial for increasing anti-HIV-1 potency. nih.gov These findings underscore that specific naphthalenesulfonic acid moieties, when linked by particular spacers, can act synergistically to produce significant anti-HIV-1 activity at non-toxic concentrations. nih.gov

Table 1: SAR of Symmetric bis(4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) Derivatives Against HIV-1 Data synthesized from research findings on the inhibition of HIV-1-induced cytopathogenicity. nih.gov

| Spacer Moiety | Relative Anti-HIV-1 Potency | Key Findings |

|---|---|---|

| Hexamethylene | Very High | Most potent derivative in multiple assay systems. nih.gov |

| Octamethylene | High | Emerged as one of the most potent derivatives. nih.gov |

| Shorter Polymethylene Chains | Increased Potency | Shortening spacer length was beneficial for activity. nih.gov |

Another important class of derivatives for SAR studies are the 8-anilino-1-naphthalenesulfonic acids (ANS), where the 8-hydroxy group is replaced by an amino group linked to a phenyl ring. These compounds are widely used as fluorescent probes to study protein binding and conformation. acs.orgnih.gov The SAR of ANS derivatives focuses on how substituents on the aniline ring affect their fluorescent properties.

The synthesis of various ANS derivatives has been achieved through methods like the Ullmann coupling reaction, allowing for the introduction of a range of functional groups onto the aniline ring. acs.org The nature of these substituents—whether they are electron-donating or electron-withdrawing—significantly impacts the spectroscopic properties of the resulting molecule. acs.orgresearchgate.net

For instance, the introduction of electron-donating groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) onto the aniline ring of ANS resulted in high synthetic yields (69% and 74%, respectively). acs.org In contrast, derivatives with electron-withdrawing groups such as nitrile (-CN) or nitro (-NO2) led to lower yields. acs.org The presence of these different groups also modulates the fluorescence of the compounds, which is a critical aspect of their function as molecular probes. acs.orgresearchgate.net The interaction of these derivatives with proteins is governed by both electrostatic and hydrophobic interactions. nih.gov

Table 2: Influence of Aniline Ring Substituents on the Synthesis of 8-Anilino-1-naphthalenesulfonic Acid (ANS) Derivatives Data based on microwave-assisted copper(0)-catalyzed Ullmann coupling synthesis. acs.org

| Substituent on Aniline Ring | Substituent Type | Relative Synthetic Yield |

|---|---|---|

| Methyl (-CH3) | Electron-Donating | High (69%) |

| Methoxy (-OCH3) | Electron-Donating | Very High (74%) |

| Acetylamino (-NHCOCH3) | Electron-Donating | Good (60%) |

| Fluoro (-F) | Electron-Withdrawing (weak) | Good (42-67%) |

| Nitrile (-CN) | Electron-Withdrawing | Low (11-25%) |

| Nitro (-NO2) | Electron-Withdrawing | Low (11-25%) |

| Hydroxyl (-OH) | Electron-Donating | Low (21%) |

These studies, both on symmetric dimers for antiviral activity and on anilino-derivatives as fluorescent probes, collectively demonstrate key SAR principles for the 1-naphthalenesulfonic acid, 8-hydroxy- scaffold. The biological activity and physical properties of these derivatives can be finely tuned by strategic modifications to various parts of the molecule, including peripheral substituents and linking moieties.

Mechanistic Studies and Biological Interactions of 1 Naphthalenesulfonic Acid, 8 Hydroxy and Its Derivatives

Investigation of 1-Naphthalenesulfonic Acid, 8-Hydroxy- as a Fluorescent Probe in Biological Systems

Derivatives of 1-Naphthalenesulfonic acid, 8-hydroxy-, most notably 8-anilino-1-naphthalenesulfonic acid (ANS), are extensively utilized as fluorescent molecular probes in biochemical and biological research. nih.govwikipedia.org These compounds are prized for their environmentally sensitive fluorescence, which is weak in aqueous solutions but significantly enhanced in nonpolar environments, such as the hydrophobic regions of proteins. nih.govmdpi.com This property allows for the detailed study of protein conformation, binding, and folding.

Mechanism of Interaction with Hydrophobic Protein Regions

The interaction of ANS with proteins is a multifaceted process involving both hydrophobic and electrostatic forces. The binding mechanism is primarily driven by the hydrophobic anilinonaphthalene group, which shows a strong affinity for nonpolar cavities on the protein surface. nih.govnih.gov Concurrently, the negatively charged sulfonate group of the ANS molecule interacts with cationic residues on the protein, such as arginine and lysine, through ion-pair formation. nih.govnih.gov This electrostatic interaction is particularly significant at lower pH values. nih.gov

Upon binding to these hydrophobic pockets, the ANS molecule's mobility becomes restricted, and it is shielded from the quenching effects of water. nih.govthermofisher.com This altered microenvironment leads to a significant increase in fluorescence quantum yield and a characteristic blue shift in the emission maximum. nih.govresearchgate.net The degree of fluorescence enhancement and the extent of the blue shift provide valuable information about the polarity and accessibility of the protein's hydrophobic regions. researchgate.net While the binding is often noncovalent, it has been noted that the binding event itself can sometimes induce localized conformational changes in the protein structure to better accommodate the dye molecule. thermofisher.com

The thermodynamics of ANS binding to proteins, such as rat class Mu GST M1-1, have been studied using isothermal titration calorimetry. nih.gov These studies reveal that the binding is both enthalpically and entropically driven, indicating the burial of solvent-exposed nonpolar surface area upon the formation of the ANS-protein complex. nih.gov

Monitoring Protein Conformational Changes and Folding Intermediates

The sensitivity of ANS fluorescence to the polarity of its environment makes it an invaluable tool for monitoring protein conformational changes and identifying folding intermediates. nih.govwikipedia.orgnih.gov Partially folded states of proteins, often referred to as "molten globules," are characterized by the exposure of hydrophobic core regions that are typically buried in the native structure. thermofisher.com ANS exhibits a particularly high affinity for these exposed hydrophobic patches, resulting in a dramatic increase in fluorescence intensity. thermofisher.comnih.gov

This phenomenon allows researchers to track the process of protein folding and unfolding in real-time. For instance, ANS has been used to detect conformational changes induced by ligand binding, providing insights into how such interactions alter the protein's surface. nih.govwikipedia.org It has also been instrumental in studying the effects of environmental stressors, such as changes in pH, on protein structure. nih.gov For example, ANS has been shown to induce a transition from an acid-unfolded state to a molten globule state in cytochrome c, a process driven by electrostatic interactions at low pH. nih.gov

The application of ANS in fluorescence thermal shift assays, also known as differential scanning fluorometry, has enabled high-throughput analysis of protein stability under various conditions. thermofisher.com

Characterization of Protein Binding Pockets and Surface Hydrophobicity

ANS is widely employed to characterize the binding pockets and surface hydrophobicity of a diverse range of proteins. nih.govnih.gov The fluorescence emission spectrum of ANS, when bound to a protein, serves as a sensitive reporter of the microenvironment within the binding site. mdpi.com A significant blue shift in the emission maximum is indicative of a highly nonpolar, hydrophobic pocket. nih.gov

By quantifying the fluorescence enhancement and the number of bound ANS molecules, researchers can estimate the extent of exposed hydrophobic surfaces on a protein. nih.gov This information is crucial for understanding protein-protein interactions, substrate binding, and the mechanisms of enzyme action. For example, molecular docking and ANS-displacement experiments have been used to confirm that ANS binds to the hydrophobic site (H-site) in the active site of dimeric class Mu rGST M1-1. nih.gov

Furthermore, the binding of ANS can be influenced by the presence of other ligands. Competitive displacement assays, where a ligand of interest displaces bound ANS, can be used to determine the binding affinity of the ligand for the same hydrophobic pocket. This technique has been applied to study a variety of proteins, including serum albumin, apomyoglobin, and alcohol dehydrogenase. nih.gov

Bioactive Potential of 1-Naphthalenesulfonic Acid, 8-Hydroxy- Derivatives in Medicinal Chemistry

Derivatives of naphthalenesulfonic acid have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. ekb.eg The inherent aromatic and acidic functionalities of this core structure allow for diverse chemical modifications, leading to the development of compounds with therapeutic potential.

Studies on Antimicrobial Properties of Synthesized Derivatives

Several derivatives of naphthalenesulfonic acid have demonstrated significant antimicrobial properties. ekb.egrasayanjournal.co.in For instance, a series of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net The results indicated that specific substitutions on the benzylidene amino portion of the molecule, such as 3,4,5-trimethoxy and 2,4-dichloro groups, were particularly effective against various bacteria and fungi. ekb.eg

The table below summarizes the minimum inhibitory concentration (MIC) values for some of the most active 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives against selected microbial strains.

It is important to note that while the specific MIC values were not detailed in the available abstract, the study highlighted these substituted compounds as the most effective antimicrobial agents among those synthesized. ekb.egresearchgate.net Additionally, other naphthalene (B1677914) derivatives, such as those incorporating azetidinyl and thiazolidinyl moieties, have also been reported to possess antimicrobial activity. researchgate.net

Exploration of Other Therapeutic Applications

The therapeutic potential of derivatives of 1-Naphthalenesulfonic acid, 8-hydroxy- extends beyond antimicrobial activity, with studies exploring their roles as anticancer and anti-inflammatory agents.

Anticancer Activity: Hybrids of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline (B1678124) moiety have been synthesized and evaluated for their anticancer properties. mdpi.comresearchgate.net The rationale behind this approach is that the 8-hydroxyquinoline scaffold can enhance the biological activity and bioavailability of the parent compound. mdpi.com In one study, these hybrid compounds were tested against four human cancer cell lines that overexpress the NQO1 protein. mdpi.com The results indicated that the introduction of the 8-hydroxyquinoline moiety increased the anticancer activity compared to the parent naphthoquinone. mdpi.com Specifically, a derivative with a methyl group at the C2′ position of the quinoline (B57606) ring demonstrated the highest cytotoxicity. mdpi.com

Furthermore, 1,8-naphthalimide (B145957) derivatives have been investigated as potential antitumor agents. nih.gov These compounds are thought to act by intercalating into DNA and inducing double-strand breaks. nih.gov Some derivatives have also been shown to inhibit human demethylase FTO, an enzyme implicated in the progression of several cancers. nih.gov

Anti-inflammatory Activity: Naphthalene derivatives are also being explored for their anti-inflammatory properties. ekb.eg For instance, novel 8-hydroxyquinoline derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key player in the inflammatory response. nih.gov One such derivative demonstrated significant anti-inflammatory efficacy in a model of ulcerative colitis, highlighting its therapeutic potential for inflammatory bowel disease. nih.gov The mechanism of action involves the disruption of key protein-protein interactions required for inflammasome activation. nih.gov Other naphthoquinone derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov

The table below provides a summary of the observed therapeutic activities of selected derivatives.

Interactions with Biological Macromolecules Beyond Proteins

The interactions of 1-naphthalenesulfonic acid, 8-hydroxy-, and its derivatives extend beyond proteins to other crucial biological macromolecules, namely the lipid bilayers of cell membranes and nucleic acids. These interactions are critical for understanding the broader biological activities and potential applications of this class of compounds. The lipophilic nature of the naphthalene core suggests a propensity for membrane partitioning, while the charged sulfonate group can influence interactions with the polar head groups of lipids and the phosphate (B84403) backbone of nucleic acids.

Membrane Interaction Studies

The study of how xenobiotics interact with cellular membranes is fundamental to toxicology and pharmacology. For derivatives of 1-naphthalenesulfonic acid, 8-hydroxy-, particularly the widely studied 8-Anilino-1-naphthalenesulfonic acid (ANS), these interactions have been a subject of considerable research. ANS, due to its environmentally sensitive fluorescence, has been extensively used as a probe to investigate the properties of both artificial and natural membranes.

Research has shown that ANS partitions into the lipid bilayer, with its fluorescence quantum yield increasing significantly in the hydrophobic environment of the membrane interior compared to the aqueous phase. This property has been exploited to study various aspects of membrane structure and function, including membrane fluidity, phase transitions, and the binding of other molecules to the membrane.

Nuclear magnetic resonance (NMR) studies on the interaction of ANS with egg phosphatidylcholine vesicles have provided detailed insights into its localization within the membrane. These studies suggest that at low concentrations, ANS molecules reside in the interfacial region of the lipid bilayer, interacting with the choline (B1196258) head groups of the phospholipids. As the concentration of ANS increases, it penetrates deeper into the hydrocarbon core of the membrane. This dual localization allows it to probe different regions of the lipid bilayer.

While extensive data exists for ANS, there is a notable lack of studies specifically investigating the membrane interactions of the parent compound, 1-naphthalenesulfonic acid, 8-hydroxy-. However, the structural similarities suggest that it would also exhibit some degree of membrane interaction, likely localizing at the membrane-water interface due to the presence of the hydroxyl and sulfonate groups.

| Model Membrane System | Methodology | Key Findings | Reference |

|---|---|---|---|

| Egg Phosphatidylcholine Vesicles | Nuclear Magnetic Resonance (NMR) Spectroscopy | At low ratios, ANS interacts with head-group protons at the lipid interface. At higher ratios, it penetrates the hydrocarbon region and can induce a gel phase. | nih.gov |

| Sonicated Lipid Micelles (from egg phospholipids) | Fluorescence Spectroscopy | Surfactants enhance the fluorescence of membrane-bound ANS, indicating changes in membrane properties. | nih.gov |

| Mitochondrial Membranes | Fluorescence Spectroscopy | ANS is permeable to mitochondrial membranes and can be used to study conformational changes. | wikipedia.org |

Applications of 1 Naphthalenesulfonic Acid, 8 Hydroxy in Specialized Scientific Fields

Utilization in Dye and Pigment Synthesis Research

1-Naphthalenesulfonic acid, 8-hydroxy- is a well-established intermediate in the synthesis of various colorants, particularly azo dyes. The electron-rich naphthalene (B1677914) ring, activated by the hydroxyl group, makes it an excellent coupling agent in azo coupling reactions. wikipedia.org In this type of reaction, a diazonium salt acts as an electrophile and attacks the carbon atom on the naphthol ring, typically at the position ortho or para to the powerful activating hydroxyl group, to form a stable azo compound (R-N=N-R'). wikipedia.org These resulting azo compounds have extended conjugated systems, which cause them to absorb light in the visible spectrum and thus appear colored. wikipedia.orgbiotechjournal.in

The specific shade of the dye can be manipulated by changing the substituents on either the diazonium salt or the naphthol coupling component. This versatility allows for the creation of a wide spectrum of colors, including yellows, oranges, reds, and browns. biotechjournal.in The sulfonic acid group is crucial for the industrial application of these dyes, as it imparts water solubility, which is essential for dyeing processes, particularly for textiles like wool and silk.

Derivatives of 1-Naphthalenesulfonic acid, 8-hydroxy- are key precursors for a range of specific dyes. For instance, its aminated derivative, 8-anilino-1-naphthalenesulfonic acid, is an intermediate for dyes such as weakly acidic black BR and weakly acidic deep blue 5R. guidechem.com Furthermore, related structures are used to create various sulphur dyes, including C.I. Sulphur Green 2 and C.I. Sulphur Green 3. dyestuffintermediates.com

Table 1: Representative Dye Classes and Intermediates Related to Naphthalenesulfonic Acid Derivatives

| Intermediate/Precursor | Dye Class | Resulting Dye Examples |

| 1-Naphthalenesulfonic acid, 8-hydroxy- | Azo Dyes | Various red, orange, and brown dyes |

| 8-Anilino-1-naphthalenesulfonic acid | Acid Dyes | Weakly Acidic Black BR, Weakly Acidic Deep Blue 5R |

| 8-Anilino-5-(4-hydroxyanilino)-1-naphthalenesulfonic acid | Sulphur Dyes | C.I. Sulphur Green 2, C.I. Sulphur Green 3 |

Analytical Chemistry Methodologies Employing 1-Naphthalenesulfonic Acid, 8-Hydroxy-

The structural backbone of 1-Naphthalenesulfonic acid, 8-hydroxy- is pivotal in the field of analytical chemistry, primarily through its derivatives which serve as fluorescent probes and reagents.

Reagent in Functionalization of Aromatic Compounds

In synthetic organic chemistry, 1-Naphthalenesulfonic acid, 8-hydroxy- serves as a nucleophilic substrate for the functionalization of aromatic compounds. The primary reaction is the aforementioned azo coupling, where it reacts with an aromatic diazonium salt. wikipedia.org This reaction effectively transfers the functionality of the diazonium compound onto the naphthalene scaffold, creating a new, larger, and more complex aromatic molecule—the azo dye. This process is a cornerstone of industrial dye chemistry.

While the compound itself is typically the one being functionalized, it is also a key starting material for producing other important reagents. For example, it can be a side product in the synthesis of 8-anilino-1-naphthalenesulfonic acid (ANS) from 8-chloro-1-naphthalenesulfonic acid, highlighting the reactivity of the C8 position on the naphthalene ring. nih.govacs.org The synthesis of these more complex derivatives, which have significant applications, relies on the foundational structure of naphthalenesulfonic acids.

Detection and Quantification Assays

The most significant analytical application stemming from 1-Naphthalenesulfonic acid, 8-hydroxy- is through its amino-substituted derivative, 8-anilino-1-naphthalenesulfonic acid (ANS). wikipedia.org ANS is a widely used fluorescent molecular probe. guidechem.comwikipedia.org

The fluorescence of ANS is highly sensitive to its local environment. In polar, aqueous solutions, it is weakly fluorescent. However, when it binds to hydrophobic (nonpolar) regions, such as the exposed hydrophobic pockets on the surface of proteins, its fluorescence quantum yield increases dramatically, and the emission maximum undergoes a significant blue shift (a shift to a shorter wavelength). guidechem.comnih.gov

This property is exploited in various biochemical and biophysical assays:

Protein Folding and Conformational Changes: ANS is used to study the folding intermediates of proteins. Unfolded or partially folded proteins often expose hydrophobic regions that are buried in the native state. ANS binds to these exposed patches, and the resulting increase in fluorescence provides a signal to monitor the folding process or conformational changes induced by ligand binding. guidechem.comwikipedia.org

Characterizing Hydrophobic Binding Sites: The probe can be used to detect and characterize hydrophobic surfaces on proteins, enzymes, and other biological macromolecules. guidechem.comnih.gov

Affinity Determination: It is used in assays to determine the binding affinity of hydrophobic ligands to their corresponding proteins, such as fatty acids binding to fatty acid binding proteins (FABPs). guidechem.com

Membrane Studies: Due to its permeability and sensitivity to polarity, ANS is also useful for studying mitochondrial and other biological membranes. wikipedia.org

Table 2: Analytical Applications of the ANS Fluorescent Probe

| Application Area | Principle of Assay | Information Gained |

| Protein Folding | ANS binds to hydrophobic regions exposed in non-native states, causing a fluorescence increase. | Monitoring of folding pathways, detection of molten globule intermediates. |

| Ligand Binding | Changes in ANS fluorescence upon ligand addition indicate displacement or conformational change. | Ligand binding affinity, mechanism of protein-ligand interaction. wikipedia.org |

| Enzyme Kinetics | Probing the polarity and accessibility of active sites. | Characterization of enzyme binding pockets. nih.gov |

| Membrane Analysis | ANS fluorescence changes upon partitioning into the nonpolar lipid bilayer. | Membrane integrity, polarity, and potential. wikipedia.org |

Role in Materials Science Development

The fluorescent properties of derivatives of 1-Naphthalenesulfonic acid, 8-hydroxy- are being integrated into the development of advanced functional materials. The core naphthalenesulfonic acid structure provides a robust and environmentally sensitive fluorophore that can be attached to other materials to create novel composites with sensing or imaging capabilities.

A notable example is the conjugation of 8-anilino-1-naphthalenesulfonic acid (ANS) to nanoparticles. Researchers have successfully attached ANS to carbon-coated ferrite (B1171679) nanodots. These hybrid materials combine the magnetic properties of the ferrite core with the fluorescent properties of the ANS molecule. Such "fluoromagnetic" nanoparticles have potential applications in:

Biomedical Imaging: They can serve as dual-mode contrast agents for both magnetic resonance imaging (MRI) and fluorescence imaging, providing more comprehensive diagnostic information.

Sensing and Detection: The sensitivity of the ANS fluorescence to the local environment can be used to develop sensors. For instance, these functionalized nanoparticles could detect the presence of specific proteins or other biomolecules through changes in their fluorescence signal upon binding.

The development of such materials relies on the ability to chemically link the naphthalenesulfonic acid derivative to the material's surface, creating a stable and functional composite. This demonstrates a transition from using the molecule as a simple dye to incorporating it as a functional component in sophisticated materials science applications.

Application in Environmental Remediation Technologies

The direct application of 1-Naphthalenesulfonic acid, 8-hydroxy- as an active agent in environmental remediation is not a widely documented area of research. Its primary environmental relevance is often as a pollutant or byproduct from the dye manufacturing industry.

However, some research has explored the degradation of naphthalenesulfonic acids (NSAs) in wastewater, which is a key aspect of environmental remediation for industrial effluents. Studies on the ozonation of various NSA compounds have shown that this process can effectively reduce the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) of water containing these pollutants. nih.gov Ozonation breaks down the stable aromatic structure of the naphthalenesulfonic acids, increasing their biodegradability. nih.gov This suggests that while 1-Naphthalenesulfonic acid, 8-hydroxy- is not used to treat other pollutants, its own degradation is a subject of environmental engineering research, with ozonation followed by biotreatment being a promising remediation strategy. nih.gov

Environmental Dynamics and Remediation Research Involving 1 Naphthalenesulfonic Acid, 8 Hydroxy

Environmental Fate and Behavior Studies of 1-Naphthalenesulfonic Acid, 8-Hydroxy-

The environmental fate of 1-naphthalenesulfonic acid, 8-hydroxy- is governed by its physicochemical properties and susceptibility to various degradation and transport processes in environmental compartments.

Persistence and Degradation Pathways in Aquatic Environments

Naphthalenesulfonic acids are generally characterized by a degree of environmental persistence. The presence of the sulfonic acid group enhances water solubility but also increases the molecule's resistance to biodegradation compared to the parent compound, naphthalene (B1677914). ontosight.airesearchgate.netnih.gov This chemical stability can lead to the accumulation of these compounds in aquatic systems. nih.gov

Despite this general persistence, research has demonstrated that microbial communities can achieve complete degradation of certain isomers. Studies on amino- and hydroxy-naphthalenesulfonic acids have shown that they can be completely mineralized by mixed bacterial consortia. nih.gov The degradation mechanism often involves a mutualistic interaction between different bacterial strains. nih.govnih.gov One organism typically initiates the process by desulfonating the compound through a 1,2-dioxygenation reaction, which involves the oxygenolytic cleavage of the carbon-sulfur bond. nih.govd-nb.info This initial step converts the naphthalenesulfonate into metabolites like amino- or hydroxysalicylates, which are then assimilated and further degraded by other members of the microbial community. nih.gov For instance, some bacteria can utilize substituted naphthalenesulfonates as a sole source of sulfur for growth. d-nb.info

Sorption to Sediments and Soil Particles

Research on related compounds, such as naphthalene-1,5-disulfonic acid and 2-naphthol-6,8-disulfonic acid, has been conducted to understand their desorption from artificially contaminated soils, indicating that sorption processes are relevant for this class of chemicals. nih.govresearchgate.net The ultimate distribution between the aqueous phase and solid matrices like sediment and soil is a critical factor in determining the compound's bioavailability and potential for long-range transport.

Photodegradation Mechanisms

Direct photodegradation data for 1-naphthalenesulfonic acid, 8-hydroxy- is sparse. However, studies on the broader class of aromatic sulfonates indicate that photodegradation can be a relevant environmental attenuation process. The effectiveness of photodegradation can be significantly influenced by environmental conditions and the presence of other substances. For example, the photodegradation of naphthalene sulfonic acid has been shown to increase in the presence of bio-waste derived sensitizers. researchgate.net

In the context of advanced oxidation processes, photocatalytic degradation using semiconductors like titanium dioxide (TiO2) has been investigated for various naphthalene sulfonates. unito.it A key finding from this research is that the degradation rate tends to be inversely proportional to the degree of sulfonation, suggesting that compounds with more sulfonate groups degrade more slowly. unito.it These processes typically involve the generation of highly reactive hydroxyl radicals that can attack the aromatic ring, leading to the breakdown of the parent compound. unito.it

Ecotoxicological Assessment of 1-Naphthalenesulfonic Acid, 8-Hydroxy-

The ecotoxicological profile of 1-naphthalenesulfonic acid, 8-hydroxy- has not been extensively characterized. Assessment often relies on data from related naphthalenesulfonic acid compounds to estimate potential environmental risks.

Toxicity to Aquatic Organisms (e.g., Fish, Daphnids)

While specific toxicity values for 1-naphthalenesulfonic acid, 8-hydroxy- are not documented, the general class of naphthalenesulfonates has been shown to exert lethal effects on various aquatic organisms, including fish, water fleas (Daphnia), and algae. nih.gov The toxicity of these compounds is an important consideration due to their potential release into aquatic environments from industrial sources.

Data from analogue compounds provide an indication of the potential toxicity. For example, studies on 2-naphthalene sulfonate and various butyl derivatives of naphthalenesulfonic acids have established toxicity endpoints for fish.

| Test Organism | Analogue Compound | Endpoint | Value | Exposure Duration | Reference |

|---|---|---|---|---|---|

| Channa punctatus (Freshwater fish) | 2-Naphthalene sulfonate | LD50 | 0.66 mg/15 g (body weight) | Not specified | nih.gov |

| Fish (unspecified) | Branched and linear butyl derivatives of naphthalene sulfonic acids, sodium salts | LC0 | 20 mg/L | 48 hours | canada.ca |

| Fish (unspecified) | Branched and linear butyl derivatives of naphthalene sulfonic acids, sodium salts | LC100 | 100 mg/L | 48 hours | canada.ca |

| Various | 1-Naphthalenesulfonic acid, 8-hydroxy- | No data available |

Bioaccumulation Potential Studies

There are no empirical bioaccumulation studies specifically for 1-naphthalenesulfonic acid, 8-hydroxy-. However, screening-level assessments of the broader Naphthalene Sulfonic Acids (NSAs) group suggest that while some may be persistent, they are generally not considered to be bioaccumulative. publications.gc.ca

This low bioaccumulation potential is supported by experimental data on analogue compounds. For example, an 8-week study on dinonylnaphthalenedisulfonic acid (DNNDSA) in carp (B13450389) (Cyprinus carpio) found very low bioconcentration factor (BCF) values.

| Test Organism | Analogue Compound | Parameter | Value | Exposure Concentration | Reference |

|---|---|---|---|---|---|

| Cyprinus carpio (Carp) | Dinonylnaphthalenedisulfonic acid (DNNDSA) | BCF | <2.0 L/kg | 0.1 mg/L and 1 mg/L | publications.gc.ca |

| Channa punctatus (Freshwater fish) | 2-Naphthalene sulfonate | Observed to be eliminated from the body over time | nih.gov | ||

| Various | 1-Naphthalenesulfonic acid, 8-hydroxy- | No data available |

Furthermore, a study on the bioaccumulation of 2-naphthalene sulfonate in the blood plasma of the fish Channa punctatus showed that the concentration of the compound decreased over time, indicating that the organism was able to eliminate it. nih.gov The high water solubility imparted by the sulfonate group likely facilitates excretion and limits partitioning into fatty tissues, contributing to the low potential for bioaccumulation.

Strategies for Removal and Degradation from Wastewater Containing 1-Naphthalenesulfonic acid, 8-Hydroxy-

Wastewater originating from industries that synthesize or utilize dyes and other specialized chemicals often contains recalcitrant organic pollutants such as naphthalenesulfonic acids. These compounds are characterized by high water solubility and resistance to conventional biological treatment methods. researchgate.net While specific research focusing exclusively on the remediation of 1-Naphthalenesulfonic acid, 8-hydroxy- is limited, extensive studies on structurally similar naphthalenesulfonic acids provide a strong basis for understanding potential treatment strategies. The primary approaches for their removal and degradation from aqueous streams include advanced oxidation processes (AOPs), biological degradation, and adsorption methods.

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive and non-selective hydroxyl radicals (·OH). mdpi.com These radicals can effectively degrade a wide range of refractory organic compounds. mdpi.com For naphthalenesulfonic acids, AOPs such as ozonation, UV/H₂O₂, Fenton oxidation, and persulfate oxidation have demonstrated significant efficacy.

Ozone-based processes can degrade naphthalenesulfonic acids through direct reaction or via the generation of hydroxyl radicals. researchgate.net The combination of ozone with activated carbon has been shown to be particularly effective, as the carbon surface can catalyze ozone decomposition into ·OH radicals and also adsorb oxidation by-products. researchgate.netnih.gov Similarly, the UV/H₂O₂ system generates hydroxyl radicals through the photolysis of hydrogen peroxide, accelerating the elimination of these pollutants. nih.gov Studies comparing various AOPs found that UV/H₂O₂ and O₃/activated carbon systems were highly effective for the oxidation of naphthalenesulfonic acids due to the high reactivity of these compounds with the generated ·OH radicals. nih.gov

Fenton oxidation, which uses hydrogen peroxide and an iron catalyst, is another potent AOP for treating such wastewater. Research on 2-naphthalenesulfonic acid (2-NSA), a related isomer, demonstrated high chemical oxygen demand (COD) removal under optimized conditions. jocpr.com

| Parameter | Optimal Value |

|---|---|

| Initial 2-NSA Concentration | 50 mg/L |

| Reaction Time | 120 minutes |

| Solution pH | 3 |

| H₂O₂ Amount | 41.6 mg/L |

| H₂O₂/FeSO₄ Mass Ratio | 10 |

| Resulting COD Removal | 96.0% |

Persulfate (PS) oxidation, activated by heat or alkali, has also been successfully applied to degrade complex naphthalenesulfonic acids like 1-amino-8-naphthol-3,6-disulfonic acid (H acid). nih.gov While this method can achieve high removal rates of the parent compound, mineralization to CO₂ and water can be limited, with significant portions of the organic carbon remaining in the form of intermediates like terephthalic acid. nih.gov

| Activation Method | Conditions | Removal Rate | Reaction Time |

|---|---|---|---|

| Alkali-Activated | 1250 mg/L CaO | 82.8% | 100 min |

| Thermally-Activated | 65°C | 77.5% | Not Specified |

Biological degradation offers a potentially more sustainable and cost-effective treatment avenue. Although sulfonated aromatic compounds are generally considered resistant to biodegradation, specific microorganisms have been isolated that can utilize them. researchgate.netd-nb.info Some bacteria can use naphthalenesulfonates as a sole source of sulfur for growth. d-nb.info The metabolic process often involves an initial oxygenolytic cleavage of the carbon-sulfur bond, releasing sulfite. nih.gov

For instance, Sphingomonas xenophaga BN6 can convert a variety of amino- and hydroxynaphthalene-2-sulfonates. oup.com The degradation pathway is similar to naphthalene metabolism, proceeding via the formation of intermediates like 1,2-dihydroxynaphthalene, which is then further catabolized. nih.govoup.com Complete mineralization often requires a consortium of different bacterial species, where one member performs the initial desulfonation and cleavage, and other members assimilate the resulting intermediate metabolites. nih.gov

| Compound | Abbreviation | Rate Constant k(OH) (M⁻¹ s⁻¹) |

|---|---|---|

| 1-Naphthalenesulfonic acid | NS | 5.7 x 10⁹ |

| 1,5-Naphthalenedisulfonic acid | NDS | 5.2 x 10⁹ |

| 1,3,6-Naphthalenetrisulfonic acid | NTS | 3.7 x 10⁹ |

Adsorption is a physical separation process that can effectively remove pollutants from wastewater. A study on the treatment of wastewater from β-naphthalenesulfonic acid production utilized an iron-loaded macroporous weakly basic resin. google.com The process involved adjusting the wastewater pH to below 4.0 to optimize adsorption conditions. The β-naphthalenesulfonic acid was adsorbed onto the resin, significantly reducing the COD of the effluent. The resin could then be regenerated using a mixture of lye and ethanol, allowing for the recovery of the adsorbed compound and reuse of the adsorbent. google.com This approach demonstrates the potential for resource recovery alongside wastewater treatment.

Future Directions and Emerging Research Avenues for 1 Naphthalenesulfonic Acid, 8 Hydroxy

Development of Novel 1-Naphthalenesulfonic Acid, 8-Hydroxy- Derivatives with Tailored Properties

The development of novel derivatives from the naphthalenesulfonic acid core is a primary area of future research. The goal is to synthesize new compounds where functional groups are precisely manipulated to achieve specific, tailored properties, particularly in the realm of fluorescence. Research on ANS derivatives demonstrates that even subtle changes to the molecule's structure can lead to significant shifts in its spectral properties. researchgate.netacs.org

Scientists have successfully developed methods for creating a variety of ANS derivatives by introducing different substituents to the anilino ring. nih.govacs.org These modifications are designed to alter the electronic environment of the fluorophore, resulting in derivatives with distinct characteristics, such as improved quantum yields, different absorption and emission maxima, or even a complete loss of fluorescence. researchgate.netacs.org For instance, the synthesis of ANS derivatives with various aryl substitutions has been achieved through efficient, mild microwave-assisted copper(0)-catalyzed Ullmann coupling reactions, a significant improvement over older methods that required harsh conditions and produced low yields. acs.orgnih.govacs.org

This research provides a toolkit of fluorophores that can be selected for specific biological applications. researchgate.net Derivatives with electron-donating groups like methoxy (B1213986) and methyl have been synthesized with high yields. nih.govacs.org The unique fluorescence properties of these novel derivatives make them valuable tools for studying biological systems. researchgate.netacs.org One derivative was even developed to be non-fluorescent, serving as a "dummy probe" that can bind to proteins without causing fluorescence interference. acs.org This strategic design of molecular properties signifies a key future direction, where the hydroxyl group of 1-Naphthalenesulfonic acid, 8-hydroxy- could be similarly functionalized to create a new class of probes and materials.

Integration into Advanced Analytical and Diagnostic Tools

The unique, environmentally sensitive fluorescence of naphthalenesulfonic acid derivatives makes them ideal candidates for integration into advanced analytical and diagnostic tools. wikipedia.org ANS, for example, is weakly fluorescent in aqueous solutions but exhibits strong fluorescence when it binds to hydrophobic regions on protein surfaces. acs.orgwikipedia.org This property has made it an invaluable molecular probe for decades, used to study conformational changes in proteins induced by ligand binding. wikipedia.org

Future applications aim to build on this foundation. The development of derivatives with a wide range of absorption (310 to 380 nm) and emission (454 to 562 nm) wavelengths allows for the creation of more sophisticated multi-probe systems for complex biological analysis. acs.org Beyond protein studies, these compounds are being explored for other diagnostic purposes. For instance, ANS has been utilized in chemiluminescent enzyme immunoassay systems and as a dye for determining yeast viability. sigmaaldrich.com Its ability to permeate mitochondrial membranes also makes it a useful tool for studying cellular energetics and function. wikipedia.org The ongoing synthesis of new derivatives with enhanced sensitivity and specificity will likely lead to their incorporation into high-throughput screening platforms, advanced imaging systems, and novel biosensors for detecting specific biomolecules. nih.gov

Exploration of Sustainable Synthesis and Application Cycles

A significant shift in the chemical sciences is the move towards green and sustainable practices, and the synthesis of naphthalenesulfonic acid derivatives is no exception. rsc.orgjptcp.com Historically, the production of compounds like ANS involved harsh reaction conditions, such as high temperatures (over 155 °C) and the use of strong acids, which resulted in poor yields (less than 5%) and complicated product isolation. acs.orgnih.govgoogle.com

Modern research is actively exploring and implementing more environmentally friendly synthesis routes. mdpi.com Key developments include:

Microwave-Assisted Synthesis : Efficient Ullmann coupling reactions catalyzed by elemental copper can now be performed in aqueous sodium phosphate (B84403) buffer solutions at moderate temperatures (100 °C). acs.orgnih.gov This method dramatically improves yields (up to 74%), shortens reaction times, and reduces the reliance on harsh organic solvents. acs.orgnih.govacs.org

Biocatalysis : An innovative approach utilizes fungal laccase as a biocatalyst for the transformation of ANS. mdpi.com This enzymatic process operates in mild reaction media, uses molecular oxygen as the only co-substrate, and generates water as the sole byproduct, representing a form of "no-waste technology". mdpi.com This method not only offers an eco-friendly synthesis pathway but can also produce novel bioactive compounds with unique properties, such as antibacterial activity. mdpi.com

These green chemistry strategies are crucial for developing sustainable life cycles for these compounds, from their synthesis to their application and eventual degradation, minimizing the environmental impact of chemical manufacturing. rsc.orgjptcp.com

Interdisciplinary Research with Biotechnology and Nanotechnology

The future of 1-Naphthalenesulfonic acid, 8-hydroxy- and its derivatives lies at the intersection of chemistry, biotechnology, and nanotechnology. The fusion of these fields is unlocking unprecedented applications.

In biotechnology , the use of enzymes like laccase for the synthesis of new bioactive dyes is a prime example of this synergy. mdpi.com This process leverages the catalytic machinery of microorganisms to create valuable chemicals under sustainable conditions. mdpi.com Furthermore, the primary application of these compounds as fluorescent probes to study the intricate folding and interactions of proteins is a cornerstone of modern molecular biology and drug discovery. nih.govnih.gov

In nanotechnology , researchers are conjugating these fluorescent molecules with nanomaterials to create powerful new theranostic agents—materials that combine therapeutic and diagnostic capabilities. A notable example is the development of 8-Anilino-1-naphthalenesulfonate-conjugated carbon-coated ferrite (B1171679) nanodots (ANS-MnFe@C). nih.gov These nanoparticles serve as multimodal agents for both magnetic resonance imaging (MRI) and fluorescence-based optical imaging. nih.gov Beyond imaging, these nanoconjugates have shown potential in:

Biomolecular Sensing : Demonstrating high selectivity and sensitivity for detecting proteins like bovine serum albumin at nanomolar concentrations. nih.gov

Smart Drug Delivery : Exhibiting pH-sensitive release of chemotherapy drugs like doxorubicin, allowing for targeted cancer therapy. nih.gov

Similarly, related compounds like 4-amino-3-hydroxy-1-naphthalenesulfonic acid have been used to functionalize graphene oxide, creating a reusable nanocatalyst for green chemical synthesis. rsc.org This integration with advanced materials is paving the way for the development of highly sensitive diagnostic tools, targeted drug delivery systems, and efficient new catalysts.

常见问题

Q. Methodological Recommendation :

- Use MOPAC computational tools to model heats of formation for intermediates and products, guiding optimal conditions .

- Monitor reaction progression via HPLC or TLC to detect intermediates like 1-naphthol-8-sulfonic acid .

What analytical techniques are most effective for structural characterization of 8-hydroxy-1-naphthalenesulfonic acid?

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR can resolve aromatic proton environments and confirm sulfonic acid group placement .

- FT-IR : Strong absorption bands near 1180–1200 cm (S=O stretching) and 3400 cm (hydroxy group) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M-H] for CHOS) and fragmentation patterns .

Q. Methodological Recommendation :

- Perform sulfonation at low temperatures (≤50°C) to favor kinetic products.

- Use prolonged reaction times or higher temperatures to shift toward thermodynamic products. Validate via comparative HPLC retention times .

What challenges arise in chromatographic analysis of 8-hydroxy-1-naphthalenesulfonic acid, and how can they be mitigated?

Advanced Research Focus

Strong acidity and polar nature reduce retention in reverse-phase HPLC. Ion-pairing reagents (e.g., tetrabutylammonium bromide) and acidic mobile phases (pH 2–3 with phosphate buffer) improve peak symmetry and retention. Evidence shows that 1-naphthalenesulfonic acid has a retention factor (k) of ~0.94 under optimized ion-pair conditions .

Q. Methodological Recommendation :

- Conduct stability-indicating HPLC assays to quantify degradation products.

- Use inert atmospheres (N) and desiccants during storage to prevent oxidation .

What role does 8-hydroxy-1-naphthalenesulfonic acid play in dye synthesis mechanisms?

Advanced Research Focus

It serves as a precursor for azo dyes (e.g., Acid Black 24) via diazo coupling reactions. The sulfonic acid group enhances water solubility, while the hydroxy group enables conjugation with aromatic amines. Evidence identifies intermediates like 8-(phenylamino)-1-naphthalenesulfonic acid in dye formation .

Q. Methodological Recommendation :

- Optimize coupling reactions using pH-controlled conditions (pH 4–6) to stabilize diazonium intermediates.

- Characterize dye products via UV-Vis spectroscopy (λ ~500–600 nm for azo bonds) .

What safety protocols are critical for handling 8-hydroxy-1-naphthalenesulfonic acid?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

How does solvent polarity affect the solubility and reactivity of 8-hydroxy-1-naphthalenesulfonic acid?

Advanced Research Focus

High solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions, while aqueous solubility is pH-dependent (pKa ~0.5 for sulfonic acid). Solvent choice impacts reaction kinetics; for example, DMSO stabilizes intermediates in sulfonation pathways .

Q. Methodological Recommendation :

- Use Hansen solubility parameters to predict solvent compatibility.

- Conduct kinetic studies in varying solvent systems to optimize reaction rates.

What are the primary degradation pathways of 8-hydroxy-1-naphthalenesulfonic acid under environmental conditions?

Advanced Research Focus

Photodegradation and microbial action are major pathways. Hydroxyl radical attack via Fenton-like reactions cleaves the sulfonic acid group, generating naphthoquinone derivatives. Evidence from ecotoxicological studies suggests moderate persistence (half-life ~30–60 days in water) .

Q. Methodological Recommendation :

- Use LC-MS/MS to identify degradation products like 1,4-naphthoquinone.

- Conduct OECD 301B biodegradability tests to assess environmental fate .

How can purity be assessed for 8-hydroxy-1-naphthalenesulfonic acid in research-grade samples?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。